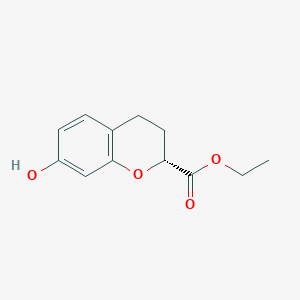

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester

Vue d'ensemble

Description

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by a benzopyran ring system with a carboxylic acid ester group at the 2-position and a hydroxyl group at the 7-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid with ethanol in the presence of a suitable catalyst to form the ethyl ester derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 7-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid ethyl ester.

Reduction: Formation of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Substitution: Formation of halogenated or nitrated derivatives of the benzopyran ring.

Applications De Recherche Scientifique

Medicinal Applications

1. Antioxidant Properties

Research indicates that derivatives of benzopyran compounds exhibit notable antioxidant activities. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, making them potential candidates for developing antioxidant agents in pharmaceuticals .

2. Antifungal and Antimicrobial Activity

Studies have shown that 2H-1-benzopyran derivatives possess antifungal properties, particularly against pathogenic fungi such as Fusarium oxysporum and Candida albicans. The mechanism appears linked to their ability to disrupt fungal cell membranes, leading to cell death .

3. Anti-inflammatory Effects

Benzopyran derivatives have been investigated for their anti-inflammatory properties. Compounds like 2H-1-benzopyran-2-carboxylic acid have shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Agricultural Applications

1. Fungicides

The antifungal properties of benzopyran derivatives make them suitable candidates for use as agricultural fungicides. Research has demonstrated that these compounds can inhibit the growth of various plant pathogens, offering a sustainable alternative to traditional chemical fungicides .

2. Plant Growth Regulators

Some studies suggest that benzopyran derivatives may also act as plant growth regulators, promoting growth and enhancing resistance to environmental stresses in crops. This application is particularly relevant in organic farming practices where synthetic chemicals are minimized .

Material Sciences

1. Polymer Chemistry

The unique chemical structure of benzopyran derivatives allows for their incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. This application is being explored for creating advanced materials with improved functionalities .

2. Photovoltaic Applications

Recent advancements indicate that benzopyran derivatives could be utilized in the development of organic photovoltaic cells due to their light-absorbing properties. Their incorporation into solar cell designs could lead to more efficient energy conversion processes .

Case Studies

Mécanisme D'action

The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trolox: A vitamin E derivative with antioxidant properties.

Coumarin: A naturally occurring benzopyran derivative with anticoagulant and fragrance properties.

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid ethyl ester: A fluorinated analog with potential biological activities.

Uniqueness

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and an ester group on the benzopyran ring makes it a versatile compound for various applications in research and industry.

Activité Biologique

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester (CAS Number: 124356-21-4) is a compound belonging to the benzopyran class of organic compounds. This class is known for various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- Melting Point : 120-125 °C

- Solubility : Soluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit varying degrees of antimicrobial activity. A study evaluated several derivatives, including those related to 2H-1-benzopyran-2-carboxylic acid, against various pathogens. Notably, while some derivatives showed activity against fungi like Rhizoctonia solani, they were ineffective against Gram-negative bacteria and certain parasites .

Antioxidant Properties

Benzopyran derivatives are recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, contributing to cellular protection. The presence of hydroxyl groups in the structure enhances these antioxidant capabilities .

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of benzopyran derivatives on cancer cell lines. For instance, certain compounds demonstrated significant cytotoxicity against human melanoma (MDA-MB-435) and glioblastoma (SF-295) cells, with half-maximal inhibitory concentration (IC50) values lower than those of standard chemotherapeutic agents like doxorubicin . This suggests potential applications in cancer therapy.

Case Studies

| Study | Compound Tested | Target Cells | IC50 Value | Findings |

|---|---|---|---|---|

| Vieira-Júnior et al. (2011) | Casearupestrin A | MDA-MB-435 | 0.36 µM | Superior cytotoxicity compared to doxorubicin |

| Frontiers in Natural Products (2023) | Various Benzopyran Derivatives | SF-295 | Varies | Significant anticancer activity observed |

The biological activities of 2H-1-benzopyran-2-carboxylic acid derivatives can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure are known to donate hydrogen atoms to free radicals, neutralizing them.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression or inflammation.

- Gene Expression Modulation : There is evidence that benzopyran derivatives can influence gene expression related to cell cycle regulation and apoptosis.

Propriétés

IUPAC Name |

ethyl (2R)-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)16-10/h3,5,7,10,13H,2,4,6H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXZTRUTSLXORO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.